molecular formula C15H17N3 B1682694 3-Isopropyl-3-(1-imidazolylmethyl)indole CAS No. 72818-36-1

3-Isopropyl-3-(1-imidazolylmethyl)indole

Cat. No. B1682694
Key on ui cas rn: 72818-36-1
M. Wt: 239.32 g/mol
InChI Key: NZXGMVRYQLENHC-UHFFFAOYSA-N
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Patent
US04217357

Procedure details

3-(Dimethylaminomethyl)-2-isopropylindole (1.7 g.) and imidazole (0.6 g.) were heated at the reflux temperature in xylene (50 ml.) for a period of one hour. The solution was then cooled to room temperature (~20° C.) and petroleum ether (b.p. 60°-80° C.) was added until a faint cloudiness appeared. The resulting mixture was then allowed to stand at room temperature (~20° C.), whereupon the desired product soon crystallized from solution and was subsequently recovered by means of suction filtration. Recrystallization of the latter material from industrial methylated spirits (i.e., ethyl alcohol denatured with methanol) then gave pure 3-(imidazol-1-ylmethyl)-2-isopropylindole (yield, 0.5 g.), m.p. 241°-216° C.
Name
3-(Dimethylaminomethyl)-2-isopropylindole
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[CH:14]([CH3:16])[CH3:15])[CH3:3].[NH:17]1C=CN=[CH:18]1>C1(C)C(C)=CC=CC=1>[N:2]1([CH2:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:14]([CH3:16])[CH3:15])[CH:1]=[CH:18][N:17]=[CH:3]1

Inputs

Step One
Name
3-(Dimethylaminomethyl)-2-isopropylindole
Quantity
1.7 g
Type
reactant
Smiles
CN(C)CC1=C(NC2=CC=CC=C12)C(C)C
Name
Quantity
0.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until a faint cloudiness
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
(~20° C.)
CUSTOM
Type
CUSTOM
Details
whereupon the desired product soon crystallized from solution
FILTRATION
Type
FILTRATION
Details
was subsequently recovered by means of suction filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization of the latter material from industrial methylated spirits (i.e., ethyl alcohol denatured with methanol)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC1=C(NC2=CC=CC=C12)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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